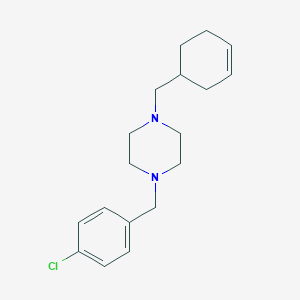![molecular formula C11H12ClN3O2S B4886100 3-(hydroxymethyl)-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]pyridinium chloride](/img/structure/B4886100.png)
3-(hydroxymethyl)-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]pyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(hydroxymethyl)-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]pyridinium chloride, also known as Thioflavin T (ThT), is a fluorescent dye that is commonly used in scientific research. ThT has a unique structure that allows it to bind to amyloid fibrils, which are protein aggregates that are associated with various diseases, including Alzheimer's and Parkinson's.
Mécanisme D'action
ThT binds to amyloid fibrils through hydrophobic interactions and hydrogen bonding. The binding of ThT to amyloid fibrils causes a shift in the dye's fluorescence spectrum, resulting in an increase in fluorescence intensity. This shift is thought to be due to the dye's interaction with the beta-sheet structure of amyloid fibrils.
Biochemical and Physiological Effects:
ThT has no known biochemical or physiological effects on cells or organisms. It is considered to be a non-toxic dye that is safe for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ThT is its high sensitivity and specificity for amyloid fibrils. ThT is also relatively easy to use and does not require specialized equipment. However, ThT has some limitations, including its inability to distinguish between different types of amyloid fibrils and its potential for interfering with amyloid fibril formation.
Orientations Futures
There are several potential future directions for ThT research. One area of interest is the development of new ThT derivatives that have improved binding properties or that can distinguish between different types of amyloid fibrils. Another area of interest is the use of ThT in diagnostic applications, such as the detection of amyloid fibrils in biological fluids. Finally, ThT may have potential therapeutic applications, such as the development of inhibitors of amyloid fibril formation.
Méthodes De Synthèse
The synthesis of ThT involves the reaction of 2-aminothiazole with ethyl acetoacetate to form 2-oxo-2-(1,3-thiazol-2-ylamino)ethyl acetate. This intermediate is then reacted with formaldehyde to form 3-(hydroxymethyl)-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]pyridinium chloride.
Applications De Recherche Scientifique
ThT is commonly used in scientific research to detect and quantify amyloid fibrils. It is used in a variety of techniques, including fluorescence microscopy, spectroscopy, and flow cytometry. ThT is also used to study the kinetics of amyloid fibril formation and to screen potential inhibitors of amyloid aggregation.
Propriétés
IUPAC Name |
2-[3-(hydroxymethyl)pyridin-1-ium-1-yl]-N-(1,3-thiazol-2-yl)acetamide;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S.ClH/c15-8-9-2-1-4-14(6-9)7-10(16)13-11-12-3-5-17-11;/h1-6,15H,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEYWZWLTBHZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC(=O)NC2=NC=CS2)CO.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-1-(2-oxo-2-(thiazol-2-ylamino)ethyl)pyridin-1-ium chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4886022.png)
![N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B4886030.png)
![methyl 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B4886039.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4886040.png)


![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,4-difluorophenyl)acetamide]](/img/structure/B4886060.png)
![2-{[(2-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4886070.png)

![N-(4-fluorophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-diene-11-carboxamide](/img/structure/B4886092.png)
![propyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate](/img/structure/B4886108.png)
![potassium 4-{2-[4-(dipropylamino)benzylidene]hydrazino}benzenesulfonate](/img/structure/B4886120.png)
![propyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4886122.png)
